flgI protein
Description
Properties
CAS No. |
147604-99-7 |
|---|---|
Molecular Formula |
C10H18O |
Synonyms |
flgI protein |
Origin of Product |
United States |
Molecular Biology and Genetics of Flgi
flgI Gene Organization and Locus within Flagellar Operons
Bacterial flagellar genes are often organized into operons, allowing for coordinated expression of functionally related proteins required for flagellum assembly and function dntb.gov.uaasm.org. The organization and location of the flgI gene can vary between bacterial species.
Multicistronic Operons and Co-transcription
Flagellar genes are typically organized into multicistronic operons, meaning a single mRNA molecule is transcribed from a promoter and contains the coding sequences for multiple proteins asm.orgbiorxiv.org. This co-transcription ensures that components needed at a particular stage of flagellar assembly are produced together. The flgI gene is often found within such operons. For instance, in Agrobacterium fabrum, flgI is part of a polycistronic mRNA that also includes fliL, flgH, fliE, and flgF biorxiv.org. In Salmonella typhimurium, flgI is located immediately upstream of and in the same operon as flgH asm.org. This operon, known as the flgB operon, also includes genes encoding rod proteins like flgF and flgG dntb.gov.ua. The arrangement of genes within these operons can be complex, with potential for overlapping coding regions or non-coding regions that influence transcription or mRNA stability dntb.gov.ua.
Species-Specific Genomic Contexts (e.g., Caulobacter crescentus, Borrelia burgdorferi)
The genomic context of flgI is species-specific, reflecting variations in flagellar structure and assembly.
In Caulobacter crescentus, a bacterium with a well-studied cell cycle-regulated flagellar biogenesis, the flgI gene is located in a chromosomal region remote from the main clusters of flagellar genes, unlike the arrangement in Salmonella typhimurium asm.org. The C. crescentus flgI gene is found in an operon along with cheL and flbY, with transcription proceeding from flgI to flbY nih.gov. This is notable as it represents an operon containing both flagellar and chemotaxis genes in C. crescentus nih.gov. Mutations in the flgI region in C. crescentus have been shown to affect motility and flagellar biogenesis asm.org.
In Borrelia burgdorferi, the causative agent of Lyme disease, flagella are located in the periplasmic space and are crucial for motility and pathogenesis nih.gov. B. burgdorferi harbors a large "flgB operon" which includes numerous flagellar biosynthesis genes biorxiv.org. While the specific organization relative to flgI is not as explicitly detailed in the provided snippets as in Salmonella or Caulobacter, the flgB operon in B. burgdorferi is described as encompassing 31 flagellar biosynthesis genes and its expression has been suggested to be constitutive, driven by a sigma 70 promoter biorxiv.org. Transcriptome mapping studies, however, indicate multiple transcription start and end sites within this region, suggesting a complex transcriptional landscape biorxiv.org.
Transcriptional Regulation of flgI Gene Expression
The expression of flagellar genes, including flgI, is tightly regulated through complex transcriptional hierarchies to ensure the orderly and efficient assembly of the flagellum.
Master Regulators of Flagellar Biogenesis (e.g., FleQ, RpoN, FlbD)
Flagellar biogenesis is controlled by master regulators that initiate and coordinate the expression of downstream flagellar genes. These regulators often include alternative sigma factors and transcriptional activators.
In Legionella pneumophila, FleQ is identified as a master regulator of flagellar gene expression asm.org. FleQ, along with RpoN (sigma 54), enhances the transcription of flagellar class II genes, which encode basal body, hook, and regulatory proteins asm.org. While the direct regulation of flgI by FleQ and RpoN in L. pneumophila is not explicitly stated, flgI is a class II gene component (P-ring), suggesting it falls under this regulatory control. FleQ can also regulate gene expression independently of RpoN asm.org.
RpoN (sigma 54) is a key sigma factor involved in the transcription of many flagellar genes in various bacteria, including Caulobacter crescentus and Helicobacter pylori nih.govunl.edunih.govnih.gov. In C. crescentus, RpoN is required for the transcription of class III and class IV flagellar genes unl.edunih.gov. The promoters for the flgF operon and the flgI gene in C. crescentus utilize sigma 54 to initiate transcription nih.gov. This dependence on sigma 54 and cognate binding proteins allows for fine-tuning and temporal ordering of flagellar gene transcription nih.gov.
FlbD is a transcriptional activator in Caulobacter crescentus that, along with sigma 54, controls the expression of class III and IV flagellar genes unl.edunih.govresearchgate.net. FlbD activates transcription from promoters of class III genes, including flgI unl.edunih.gov. The activity of FlbD is regulated by interactions with other proteins, such as FliX, which senses the completion of early flagellar structures researchgate.net.
In Campylobacter jejuni, FlhF, a key protein for flagellar synthesis, has been shown to directly bind to the flgI promoter to regulate its expression frontiersin.org. Deletion of flhF resulted in a significant reduction in flgI expression frontiersin.org. This suggests FlhF acts as a transcriptional regulator for flgI in C. jejuni frontiersin.org.
Hierarchical Control of Flagellar Gene Expression
Flagellar gene expression is typically organized in a transcriptional hierarchy, where the expression of genes in one class is required for the expression of genes in the next class frontiersin.orgasm.orgasm.orgnih.govresearchgate.net. This hierarchy parallels the order of flagellar assembly.
In Salmonella and Escherichia coli, flagellar genes are divided into three classes. Class 1 contains the master regulator operon (flhDC), which is required for the expression of class 2 genes asm.org. Class 2 genes, which include components of the basal body and hook, are required for the expression of class 3 genes, which encode filament and motor proteins frontiersin.orgasm.org. flgI, encoding the P-ring, is generally considered a class 2 gene frontiersin.orgasm.org.
Caulobacter crescentus has a four-class hierarchy unl.edunih.govresearchgate.net. Class I genes are regulated by CtrA and include regulatory proteins and components of the flagellum-specific secretion system asm.orgscu.edu. Class II genes encode early basal body components and regulatory proteins like FlbD unl.edunih.govresearchgate.netasm.org. Class III genes, including flgI, encode components of the outer basal body and hook, and their expression requires the assembly of class II structures and is activated by FlbD unl.edunih.govresearchgate.netasm.org. Class IV genes encode flagellins and their expression requires the assembly of class III structures researchgate.netasm.org. The sequential activation of these gene classes in C. crescentus reflects the order of assembly of the flagellum nih.gov.
Coupling of Gene Expression to Flagellar Assembly Status
A critical aspect of flagellar gene regulation is the coupling of gene expression to the progress of flagellar assembly asm.orgresearchgate.netasm.orgresearchgate.netnih.gov. This ensures that components are produced only when the preceding structures are in place, preventing the wasteful synthesis of proteins that cannot be assembled.
In Salmonella and Escherichia coli, the expression of late flagellar genes (class 3) is coupled to the completion of the hook-basal body structure nih.gov. This is mediated by the anti-sigma factor FlgM, which binds to the flagellum-specific sigma factor FliA (sigma 28), preventing it from initiating transcription of class 3 genes nih.gov. Once the hook-basal body is assembled and the type III secretion system is functional, FlgM is secreted out of the cell, freeing FliA to activate class 3 gene expression nih.gov. While flgI is a class 2 gene in this system, its expression is required for the assembly of the hook-basal body, which in turn regulates the expression of later genes.
In Caulobacter crescentus, the expression of class III and IV flagellar genes, including flgI (as a class III gene), is coupled to the assembly of early flagellar structures encoded by class II genes researchgate.netasm.orgucla.edu. This coupling is mediated, in part, by the transcriptional activator FlbD and factors like FliX, which senses the completion of the MS-ring, rotor switch, and export apparatus researchgate.netresearchgate.netucla.edu. Assembly defects in early flagellar structures can lead to a lack of transcription of class III genes asm.org. This coupling ensures that the later components, like the P-ring encoded by flgI, are only produced when the foundational structures are in place for their assembly.
Table 1: Examples of flgI Gene Organization and Regulation in Different Bacterial Species
| Species | Gene Class | Typical Operon Neighbors (if known) | Master Regulators Involved | Coupling to Assembly Status |
| Salmonella typhimurium | Class 2 | flgH (upstream), flgF, flgG | FlhDC (Class 1 master regulator) | Required for hook-basal body assembly, which regulates Class 3 gene expression via FlgM/FliA. |
| Caulobacter crescentus | Class III | cheL, flbY (downstream) | CtrA (Class I), FlbD (Class II), RpoN (sigma 54) | Expression requires assembly of Class II structures; regulated by FlbD and factors like FliX. |
| Campylobacter jejuni | Class II/III? | Not explicitly detailed | FlhF | FlhF directly regulates flgI expression. |
| Agrobacterium fabrum | Not specified | fliL, flgH, fliE, flgF | QfsR (sRNA, post-transcriptional influence) | Involved in post-transcriptional regulation of the polycistronic mRNA. |
| Legionella pneumophila | Class II | Not explicitly detailed | FleQ, RpoN (sigma 54) | FleQ and RpoN enhance transcription of Class II genes. |
Table 2: Key Regulatory Proteins Mentioned in Relation to flgI Transcription
| Regulator | Type | Role in flgI Regulation (Species Examples) |
| FleQ | Transcriptional Activator | Master regulator, enhances Class II gene transcription (e.g., L. pneumophila) |
| RpoN | Sigma Factor (σ54) | Required for transcription of flgI and other Class III/IV genes (e.g., C. crescentus, L. pneumophila) |
| FlbD | Transcriptional Activator | Activates transcription of Class III genes including flgI (e.g., C. crescentus) |
| FlhF | Transcriptional Regulator | Directly binds to and regulates flgI promoter (e.g., C. jejuni) |
| CtrA | Transcriptional Activator | Activates Class II operons, indirectly influencing Class III (e.g., C. crescentus) |
| FliA | Sigma Factor (σ28) | Regulates later flagellar genes; activity inhibited by FlgM until hook-basal body assembly (Indirectly related to flgI timing) |
| FlgM | Anti-sigma Factor | Inhibits FliA activity; secreted upon hook-basal body completion (Indirectly related to flgI timing) |
Note on PubChem CIDs: The flgI protein is a biological macromolecule (protein) encoded by a gene. PubChem is a database primarily focused on small molecules. Therefore, there are no relevant PubChem CIDs for the this compound itself in the context of its biological function as a flagellar structural component.
Genetic Mutational Analysis of flgI and Associated Phenotypes
Genetic mutational analysis of the flgI gene has been instrumental in understanding its role in bacterial flagellar biosynthesis and function. Mutations in flgI, which encodes the flagellar basal body P-ring protein, lead to distinct phenotypes related to flagellar assembly and the synthesis of other flagellar components. The flgI gene is often found in operons with other flagellar and chemotaxis genes, highlighting its interconnectedness within these systems. nih.gov
Mutations in flgI can result in a failure to assemble the P ring, a crucial component of the flagellar basal body located in the periplasmic space. pnas.orgnih.govasm.org This assembly defect has downstream consequences for the formation of other flagellar structures, particularly the L ring, which is situated in the outer membrane. pnas.orgasm.org Studies in Escherichia coli and Salmonella have shown that the P ring (composed of FlgI) and the L ring (composed of FlgH) form the LP ring complex, which acts as a bushing for the rotating rod of the flagellar motor. researchgate.net
The highly conserved Lys-63 and Lys-95 residues of FlgI are critical for the formation of the P-ring around the negatively charged surface of the rod. researchgate.net Furthermore, disulfide bond formation in FlgI is essential for its proper assembly into the P ring. pnas.org Mutations affecting disulfide bond formation, such as in dsbB strains, can disrupt flagellar assembly by preventing the correct formation of the P ring. pnas.org
Impact on Flagellin (B1172586) and Hook Protein Synthesis
Mutations in flgI have been shown to affect the synthesis levels of other key flagellar proteins, specifically flagellin and hook protein. In Caulobacter crescentus, flgI mutations cause a reduction in flagellin production and an overproduction of hook proteins. nih.gov This suggests that the FlgI-encoded P-ring protein is necessary for the normal synthesis of both flagellin and hook protein, implying a regulatory link between basal body assembly and the expression of genes encoding these proteins. nih.gov
Similarly, studies involving mutations in genes affecting flagellar assembly, including flgI, have observed altered flagellin and hook protein production. researchgate.net For instance, mutations in fliK, a gene involved in hook length control, can lead to dysregulated expression of flagellar genes, including those for flagellin and hook protein. researchgate.net While not a direct mutation of flgI, this highlights how defects in flagellar structure assembly, which would include a defective P-ring due to flgI mutation, can impact the synthesis of other components.
Data from studies on Caulobacter crescentus illustrate the effect of an flgI null mutation on the levels of FlgH (L-ring protein), flagellin, and McpA protein synthesis as a function of the cell cycle. asm.org
Effects on Flagellar Assembly Progression
Mutations in flgI disrupt the normal progression of flagellar assembly. The assembly of the flagellar basal body occurs in a step-wise manner, with the MS ring being the initial structure to assemble. nih.govresearchgate.net The P ring assembles around the rod with the help of chaperone proteins like FlgA in the periplasm. researchgate.netnih.gov A functional P ring is a prerequisite for the subsequent assembly of the L ring and the export of later flagellar components like the hook and filament proteins. nih.govnih.govasm.org
In Escherichia coli and Salmonella, mutations in flgI (or flgA, which is required for P-ring assembly) lead to a failure to assemble the P ring and consequently the L ring. pnas.orgasm.org This defect in basal body assembly prevents the proper export of flagellar proteins, including the anti-sigma factor FlgM. asm.orgnih.gov The retention of FlgM in the cytoplasm inhibits the activity of sigma 28, a sigma factor required for the transcription of late flagellar genes, including those encoding flagellin. nih.gov This coupling of flagellar gene expression to assembly ensures that late components are only produced after the basal body and hook are formed. nih.govnih.gov
Studies in Caulobacter crescentus with an flgI null mutation showed that while transcription of the L-ring gene (flgH) and synthesis of the FlgH protein were increased, the steady-state levels of FlgH were dramatically reduced due to decreased stability. asm.org This suggests that the absence of the P ring leads to the instability of unassembled L-ring proteins in the periplasm. asm.org
Complementation Studies
Complementation studies are used to determine if a wild-type copy of a gene can restore the normal phenotype in a mutant strain, thereby confirming that the mutation in that specific gene is responsible for the observed defect. ebsco.com In the context of flgI mutations, complementation studies involve introducing a functional copy of the flgI gene into a mutant strain and observing the restoration of motility and proper flagellar assembly.
Studies in Caulobacter crescentus have utilized complementation analysis to confirm the role of flgI in restoring reduced FlgH protein levels and motility in an flgI mutant strain. asm.org Introducing a plasmid containing the wild-type flgI gene into the mutant strain rescued both the reduced FlgH levels and the non-motile phenotype. asm.org Conversely, a plasmid with a deleted flgI coding region failed to complement these defects, providing strong evidence that the flgI mutation was responsible for the observed phenotypes. asm.org
Structural Biology of Flgi Protein
Protein Domains and Motifs
The FlgI protein contains specific regions and motifs critical for its function and assembly. In E. coli, the processed form of FlgI has a conserved N-terminal region, spanning residues 1-120. This region is notable for being rich in glycine (B1666218) and proline residues and has been suggested to play roles in stabilizing the protein structure or mediating interactions with other FlgI monomers or other flagellar proteins, such as FlgH researchgate.netnih.gov. Structural predictions suggest that FlgI has a significant beta-sheet content ebi.ac.uk. Recent structural models indicate that a part of FlgI, specifically FlgI-IRU, forms a beta-barrel-like structure containing a loop of four polar residues (Thr-33 through Thr-36) biorxiv.orgnih.gov. This loop and two highly conserved positively charged residues within FlgI-IRU, Lys-63 and Lys-95, are located in close proximity to the rod surface, suggesting their involvement in P-ring assembly and bushing function biorxiv.orgnih.gov.
Oligomeric State and Ring Architecture Formation
FlgI monomers self-assemble to form the P-ring, a key structural component of the flagellar basal body embedded within the peptidoglycan layer unam.mxnih.gov. The P-ring is composed of multiple copies of FlgI, estimated to be around 26 subunits nih.govnih.gov. Together with the L-ring protein FlgH, FlgI forms the LP-ring complex, a stable cylindrical structure with 26-fold rotational symmetry researchgate.netmdpi.commicropspbgmu.runih.gov. This complex acts as a rigid bushing that supports the rotation of the central rod within the cell envelope unam.mxresearchgate.netbiorxiv.org.
P-Ring Assembly and Rotational Symmetry
The assembly of the P-ring is a highly ordered process that occurs in the periplasmic space around the growing rod structure nih.gov. The secreted this compound is predicted to recognize and associate with the rod in the periplasm nih.gov. The P-ring structure exhibits 26-fold rotational symmetry researchgate.netmdpi.commicropspbgmu.runih.gov. Intricate intersubunit interactions between FlgI monomers contribute to the structural stability of the P-ring researchgate.net. The inner surface of the P-ring, which faces the rod, has both positive and negative charges researchgate.netbiorxiv.org. Positive charges on the P-ring are thought to play important roles in its initial assembly around the negatively charged surface of the rod researchgate.netbiorxiv.org.
Role of Specific Residues in P-Ring Formation (e.g., Lys-63, Lys-95)
Specific amino acid residues within FlgI are critical for its interaction with the rod and subsequent P-ring formation. Highly conserved positively charged residues, particularly Lys-63 and Lys-95, are located on the inner surface of the P-ring and directly face a negative-charge cluster on the outer surface of the rod biorxiv.orgnih.govmicropspbgmu.runih.gov. Mutational analyses of these lysine (B10760008) residues have demonstrated their importance for efficient P-ring formation around the rod biorxiv.orgnih.govmicropspbgmu.runih.gov. Mutations in Lys-63 and Lys-95 that diminish or alter the positive charge impair cell motility, potentially by inhibiting P-ring formation biorxiv.orgnih.gov. These findings suggest that Lys-63 and Lys-95 are essential for the initial binding of FlgI to the rod surface, facilitating the formation of a P-ring tightly attached to the rod biorxiv.orgnih.govnih.gov.
Post-Translational Modifications and Structural Stability
FlgI undergoes post-translational modifications that influence its structural stability and proper folding in the periplasm.
Role of Intramolecular Disulfide Bond Formation and the Dsb System
In some bacterial species, including Escherichia coli, FlgI contains an intramolecular disulfide bond nih.govnih.gov. This disulfide bond is formed between cysteine residues, and its formation is facilitated by the Dsb (Disulfide bond) system in the periplasm nih.govresearchgate.netmdpi.comasm.org. The Dsb system, particularly DsbA and DsbB, is responsible for catalyzing disulfide bond formation in periplasmic proteins nih.govresearchgate.netmdpi.comasm.org. While earlier reports suggested this disulfide bond was essential for P-ring assembly in E. coli, further studies have indicated that its primary role is not in assembly itself but rather in facilitating the rapid folding of the FlgI monomer nih.govnih.govresearchgate.netnih.gov. The formation of this intramolecular disulfide bond is important to protect FlgI from degradation in the periplasmic space, thereby allowing its efficient self-assembly into the P-ring nih.govnih.govresearchgate.netnih.gov. Mutants defective in the Dsb system, such as dsbB strains, show reduced levels of mature FlgI and impaired motility nih.govresearchgate.net.
Chaperone-Assisted Folding and Protection from Degradation
Beyond disulfide bond formation, chaperone proteins also play a role in FlgI folding and assembly. FlgA, a periplasmic chaperone, assists FlgI monomers in assembling into the P-ring around the growing rod nih.govmdpi.comnih.gov. The structural flexibility of FlgA is thought to regulate FlgI P-ring assembly ebi.ac.uk. The susceptibility of FlgI to degradation in the periplasmic space is a significant factor affecting its availability for P-ring assembly nih.govnih.govresearchgate.net. The intramolecular disulfide bond is crucial in preventing this degradation by promoting rapid and proper folding nih.govnih.govresearchgate.netnih.gov. Cysteine-eliminated FlgI variants, unable to form the disulfide bond, are more susceptible to degradation than wild-type FlgI nih.govresearchgate.netnih.gov. This highlights the interplay between disulfide bond formation, proper folding, and protection from proteolytic degradation in ensuring sufficient levels of FlgI for P-ring formation nih.govnih.govresearchgate.net.
Molecular Mechanisms of Flgi Protein Function
Role in Flagellar Rod Assembly and Stability
FlgI is essential for the proper assembly and stability of the flagellar rod, which acts as a drive shaft connecting the cytoplasmic motor to the external hook and filament. biorxiv.orgnih.gov The P-ring, formed by multiple copies of FlgI, assembles around the flagellar rod within the peptidoglycan layer. unam.mxbiorxiv.orgresearchgate.net This assembly is a critical step in flagellar biogenesis, enabling the growing flagellar structure to penetrate the cell wall. nih.gov Studies have shown that mutations in flgI can lead to defects in rod assembly, highlighting the protein's importance in this process. The N-terminal domain of FlgI, specifically residues 1-120, is crucial for stabilizing the P-ring structure. biorxiv.orgresearchgate.net The interaction between FlgI and the flagellar rod proteins is also suggested to play a role in the regulated formation of the P-ring. biorxiv.org
Contribution to the LP-Ring Complex Formation
FlgI is a fundamental component of the LP-ring complex, a rigid cylindrical structure formed in conjunction with the L-ring protein, FlgH. unam.mxresearchgate.netmdpi.commicropspbgmu.ru This complex is situated within the cell envelope, with the P-ring (FlgI) anchored in the peptidoglycan layer and the L-ring (FlgH) embedded in the outer membrane. frontiersin.orgbiorxiv.orgmicropspbgmu.rupnas.org The LP-ring complex exhibits a 26-fold rotational symmetry in organisms like Salmonella Typhimurium, reflecting the arrangement of its constituent FlgH and FlgI subunits. mdpi.commicropspbgmu.ru The formation of this stable complex is critical for flagellar function in most Gram-negative bacteria. nih.gov
Interaction with FlgH (L-Ring Protein)
A key aspect of LP-ring formation is the direct interaction between FlgI and FlgH. researchgate.netnih.govresearchgate.netmdpi.com The assembly of FlgH around the rod is believed to require an interaction with FlgI. biorxiv.orgresearchgate.netresearchgate.net The N-terminal extended chain of FlgH has been shown to bind to hydrophobic pockets within FlgI subunits, contributing to the formation of the LP-ring complex. researchgate.netmdpi.com This interaction is essential for the proper localization and assembly of the L-ring above the P-ring.
LP-Ring as a Molecular Bushing for Rod Rotation
The LP-ring complex functions as a molecular bushing, providing support and stability for the rapid and stable rotation of the flagellar rod. frontiersin.orgbiorxiv.orgresearchgate.netmicropspbgmu.rupnas.org Because the P-ring is tightly associated with the rigid peptidoglycan layer, the LP-ring complex serves as a stable bearing through which the rod can rotate with minimal friction. researchgate.netresearchgate.netmdpi.commicropspbgmu.ru The inner surface of the LP-ring and the outer surface of the rod are remarkably smooth, with a small gap between them that can accommodate water molecules, facilitating free rotation. micropspbgmu.rupnas.org The inner surface of the LP-ring contains both positively and negatively charged residues, while the outer surface of the rod is negatively charged, suggesting that electrostatic interactions may help maintain the central position of the rotating rod within the bushing. researchgate.netmicropspbgmu.rupnas.org
Involvement in Flagellar Component Export and Periplasmic Localization
FlgI is synthesized in the cytoplasm as a precursor protein with an N-terminal signal peptide, which directs its translocation to the periplasmic space via the Sec-dependent pathway. ebi.ac.ukbiorxiv.orgnih.govpnas.org Once in the periplasm, the signal peptide is cleaved, yielding the mature FlgI protein. biorxiv.orgresearchgate.net While the flagellar type III secretion system (fT3SS) is responsible for exporting most flagellar components, including rod, hook, and filament proteins, FlgI (along with FlgH) is secreted through the Sec pathway. pnas.org This indicates a distinct export mechanism for the LP-ring proteins, consistent with their assembly occurring in the periplasm and outer membrane. ebi.ac.uk FlgI's periplasmic localization is essential for its function in P-ring assembly and subsequent LP-ring formation around the rod. unam.mxebi.ac.ukuniprot.org
Functional Interdependencies within the Basal Body Assembly Pathway
Data Tables
While detailed quantitative data tables were not explicitly found in the search results, the following table summarizes key structural and interaction information related to FlgI and the LP-ring complex, based on the provided text. This table represents data that could be presented interactively in a digital format.
| Component | Protein(s) | Location within Basal Body | Number of Subunits (Example: S. Typhimurium) | Key Interacting Partner(s) | Function |
| P-Ring | FlgI | Peptidoglycan Layer | ~26 mdpi.commicropspbgmu.ru | FlgI, FlgH, FlgA, Flagellar Rod Proteins | Structural component, part of molecular bushing |
| L-Ring | FlgH | Outer Membrane | ~26 mdpi.commicropspbgmu.ru | FlgH, FlgI | Structural component, part of molecular bushing |
| LP-Ring Complex | FlgI, FlgH | Periplasmic Space/Cell Envelope | ~26 of each mdpi.commicropspbgmu.ru | Flagellar Rod | Molecular bushing for rod rotation |
| Flagellar Rod | FliE, FlgB, FlgC, FlgF, FlgG | Spans Cell Envelope | Multiple copies of each biorxiv.orgnih.gov | FlgI, LP-Ring | Drive shaft of the flagellar motor |
| FlgA | FlgA | Periplasm | Not specified | FlgI | Chaperone for P-ring assembly |
Detailed Research Findings
Research has provided detailed insights into FlgI's molecular characteristics and interactions. For instance, the N-terminal domain of FlgI (residues 1-120) is recognized as critical for the stability of the P-ring and the formation of the LP-ring complex. biorxiv.orgresearchgate.net Studies utilizing techniques such as electron cryomicroscopy have revealed the 26-fold rotational symmetry of the LP-ring complex and the intricate intersubunit interactions of FlgI and FlgH, which contribute to the complex's structural stability. researchgate.netresearchgate.netmdpi.commicropspbgmu.ru Specific residues within FlgI, such as the conserved Lys-63 and Lys-95, have been identified as critical for P-ring formation around the negatively charged surface of the rod. mdpi.com Furthermore, pull-down experiments and surface plasmon resonance studies have supported a specific protein-protein interaction between FlgI and the C-terminal domain of the FlgA chaperone, demonstrating the molecular basis for FlgA's role in P-ring assembly. nih.gov The observation that the L-ring does not form in flgI null mutants underscores the essential nature of the FlgI-FlgH interaction for LP-ring complex formation. biorxiv.orgresearchgate.netresearchgate.net
Protein Protein Interaction Network of Flgi
Identified Interactors of flgI Protein
FlgI engages in interactions with several proteins within the bacterial flagellar system. These interactions are essential for its proper assembly into the P-ring and the subsequent formation of the complete basal body structure. Key interactors include chaperones and components of the basal body.
Chaperones (e.g., FlgA)
FlgA is identified as a significant interactor of FlgI, functioning as a periplasmic chaperone. Studies have provided evidence that FlgA plays an auxiliary role in the assembly of the P-ring by assisting the polymerization of FlgI microbiologyresearch.orgpsu.edunih.govmdpi.comnih.govnih.gov. Overproduction of FlgI has been shown to suppress defects in flgA mutants, suggesting FlgA's role is facilitating FlgI assembly rather than being a core structural component of the P-ring itself psu.edu. Biochemical analyses, such as Far-Western blotting, have demonstrated that FlgA binds in vitro to FlgI microbiologyresearch.orgpsu.edunih.gov. Furthermore, co-expression of FlgI can stabilize FlgA in vivo, indicating a functional interaction between the two proteins microbiologyresearch.orgpsu.edunih.gov. The interaction between FlgI and FlgA is thought to occur via the C-terminal domain of FlgA nih.gov.
Basal Body Components (e.g., FlgH, Rod Proteins)
FlgI interacts strongly with other structural components of the flagellar basal body. A prominent interaction is with FlgH, the L-ring protein mdpi.comresearchgate.netnih.govnih.govnih.govnih.govstring-db.org. The P-ring (formed by FlgI) and the L-ring (formed by FlgH) together constitute the LP-ring complex, which forms a rigid cylindrical structure acting as a bushing around the flagellar rod as it passes through the peptidoglycan layer and outer membrane mdpi.comresearchgate.netnih.gov. The interaction between FlgI and FlgH is considered to be very strong, as the LP-ring complex remains intact even after treatment with high concentrations of urea (B33335) that dissociate other flagellar components researchgate.netnih.gov. The N-terminal extended chain of FlgH has been shown to bind to hydrophobic pockets in FlgI, contributing to the formation of the LP-ring complex with 26-fold rotational symmetry mdpi.com. The assembly of FlgH around the rod is believed to require an interaction with FlgI mdpi.comresearchgate.net.
FlgI also interacts with components of the flagellar rod, which is located centrally within the basal body structure mdpi.comresearchgate.netnih.govresearchgate.net. The rod is composed of several proteins, including FliE, FlgB, FlgC, FlgF, and FlgG mdpi.comnih.govasm.orgnih.govunam.mxebi.ac.ukstring-db.org. Interactions between FlgI and rod proteins, particularly the distal rod protein FlgG, are important for the proper formation and integration of the P-ring around the rod mdpi.comresearchgate.netnih.govresearchgate.net. Specific amino acid residues in FlgG and FlgI are thought to be involved in the well-regulated formation of the P-ring around the rod researchgate.net. The highly conserved N-terminal region of FlgI (residues 1-120) is speculated to play important roles in the stabilization of FlgI structure and P-ring formation by interacting with other FlgI molecules and/or other flagellar components, including rod proteins researchgate.netnih.gov.
Methodologies for Investigating this compound Interactions
A variety of experimental and computational approaches have been employed to study the protein-protein interactions of FlgI and its binding partners. These methodologies provide insights into the nature, strength, and specificity of these interactions.
Biochemical Interaction Assays
Biochemical methods are widely used to study protein interactions in vitro and can provide direct evidence of binding. Techniques applied in the study of FlgI interactions include Far-Western blot analysis, which demonstrated the binding of FlgA to FlgI microbiologyresearch.orgpsu.edunih.gov. Pull-down experiments have also been used to support specific protein-protein interactions, such as that between FlgI and the C-terminal domain of FlgA nih.gov. Co-immunoprecipitation is another common biochemical technique used to identify protein interactions within a complex mixture amrita.eduthermofisher.com. Surface plasmon resonance can provide quantitative data on binding kinetics and affinity nih.gov. Limited proteolysis can be used to probe conformational changes upon binding nih.gov. These methods allow for the identification of direct binding partners and the characterization of the biochemical properties of the interactions.
Genetic Interaction Screens
Genetic screens are powerful tools for identifying genes whose products function together in a biological process, often by looking for genetic interactions such as suppression or synthetic lethality. While not always indicating direct physical interaction, genetic interactions can reveal functional relationships between proteins. Studies involving flgI have utilized genetic approaches, such as the identification of extragenic suppressors that restore motility or flagellar assembly in flgI mutants researchgate.netasm.orgstring-db.orgnih.govsdbonline.orgresearchgate.netresearchgate.net. For example, overproduction of FlgI was found to suppress the motility defect of flgA mutants psu.edu, suggesting a genetic interaction consistent with FlgA acting to facilitate FlgI assembly. Similarly, suppressors of mutations in rod proteins have been found in flagellar genes, highlighting functional connections within the basal body researchgate.netasm.org.
Computational Prediction and Network Analysis (e.g., STRING database)
Computational methods play an increasingly important role in predicting potential protein-protein interactions and visualizing complex interaction networks. These approaches utilize various types of data, including genomic context, sequence similarity, co-expression, and existing interaction data, to infer potential interactions worldscientific.comacs.orgnih.govfrontiersin.orgnih.gov. Databases like STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) integrate diverse sources of protein interaction information, including experimental data, text mining, and computational predictions, to provide a comprehensive view of protein interaction networks nih.govstring-db.orgsunway.edu.mycncb.ac.cnyoutube.com. STRING can be used to retrieve interaction datasets for FlgI, showing predicted and known interactions with other flagellar proteins based on various evidence types nih.govstring-db.org. Network analysis of these predicted and known interactions can help to understand the broader context of FlgI within the flagellar assembly pathway and identify potential novel interactors or regulatory mechanisms acs.orgnih.gov.
Compound Names and PubChem CIDs
Dynamics of this compound Interactions during Flagellar Morphogenesis
The assembly of the bacterial flagellum is a complex, dynamic process involving the coordinated interaction of numerous proteins. FlgI, as the P-ring protein, is integral to the formation of the flagellar basal body, a structure that serves as the foundation for flagellar assembly and function ontosight.ainih.gov.
The periplasmic protein FlgI is synthesized as a precursor with a cleavable N-terminal signal peptide nih.gov. The formation of an intramolecular disulfide bond in FlgI is important for its rapid folding and protection from degradation in the periplasm nih.gov. FlgI assembles into the P-ring around the rod with the assistance of the FlgA chaperone mdpi.com. Highly conserved lysine (B10760008) residues, specifically Lys-63 and Lys-95 in FlgI, are critical for the formation of the P-ring around the negatively charged surface of the rod mdpi.comnih.gov.
The formation of the P-ring appears to be a prerequisite for the assembly of the L-ring by FlgH within the outer membrane nih.govnih.gov. The N-terminal extended chain of FlgH binds to hydrophobic pockets on FlgI, leading to the formation of the LP-ring complex mdpi.com. The LP-ring is remarkably stable, attributed to the intricate intersubunit interactions of each subunit with multiple partners within the structure nih.gov.
Genetic studies highlight the dynamic interplay involving FlgI during flagellar assembly. Mutations in flgI can lead to a reduction in flagellin (B1172586) production and an overproduction of hook proteins, suggesting that basal body assembly, including the formation of the P-ring by FlgI, plays a role in regulating flagellar gene expression nih.gov. The proper interaction between the distal rod protein FlgG and FlgI is crucial for controlled P-ring formation around the rod; mutations in flgG can result in abnormally elongated rods and the formation of multiple P-rings nih.gov.
Research in Rhodobacter sphaeroides indicates that FlgI interacts with FlgH and FlgT nih.gov. FlgT forms the H ring, which is present in some bacterial species and covers the L and P rings nih.gov. The interaction between FlgH and FlgI is proposed to induce conformational changes on the inner surface of the P-ring nih.gov. Furthermore, L-ring formation, which depends on P-ring assembly, is thought to contribute to the displacement of the scaffolding protein FlgJ from the tip of the growing rod, facilitating the transition from rod polymerization to hook polymerization nih.gov.
These findings underscore the dynamic and interdependent nature of this compound interactions with other flagellar components throughout the process of flagellar morphogenesis, influencing not only structural assembly but potentially also regulatory mechanisms.
| Protein | Interacts with flgI (P-ring) | Role in Flagellar Morphogenesis |
| FlgA | Yes (chaperone for assembly) | Assists FlgI assembly into the P-ring. mdpi.com |
| FlgH (L-ring protein) | Yes | Forms the L-ring in the outer membrane, interacts with FlgI to form the LP-ring complex. mdpi.comnih.govnih.gov |
| FlgG (Distal rod protein) | Yes (interaction must be controlled) | Component of the flagellar rod; proper interaction with FlgI is needed for controlled P-ring formation. nih.gov |
| FlgT (H-ring protein) | Yes (in some species like R. sphaeroides) | Forms the H ring, which covers the L and P rings. nih.gov |
| FlgJ (Scaffolding protein) | Indirectly (displacement influenced by L-ring formation) | Involved in rod assembly; its displacement facilitates the transition to hook polymerization. nih.gov |
Biogenesis and Cellular Localization of Flgi Protein
Sec-Dependent Secretion Pathway
FlgI is synthesized as a precursor protein containing a cleavable N-terminal signal sequence mdpi.comnih.gov. This signal sequence directs the nascent polypeptide chain to the Sec (secretion) translocon, the primary pathway for protein translocation across the inner membrane in bacteria mdpi.comnih.govoup.comnih.govmdpi.comcaister.com. The Sec pathway can function in either a co-translational or post-translational manner umd.eduresearchgate.net. In the co-translational pathway, the signal recognition particle (SRP) recognizes the signal sequence as it emerges from the ribosome, pausing translation and targeting the ribosome-nascent chain complex to the Sec translocon in the inner membrane umd.eduresearchgate.net. For proteins translocated post-translationally, chaperones like SecB can maintain the precursor protein in an unfolded, secretion-competent state before it interacts with the SecA ATPase and the SecYEG translocon umd.eduembopress.org. The translocation through the SecYEG channel is often powered by the SecA ATPase, which utilizes ATP hydrolysis to push the polypeptide chain across the membrane mdpi.comumd.edu.
N-Terminal Signal Peptide Cleavage
The precursor form of FlgI possesses a cleavable N-terminal signal sequence mdpi.comnih.gov. This signal sequence is typically a short peptide, usually 16-30 amino acids long, located at the N-terminus of proteins destined for the secretory pathway wikipedia.orgresearchgate.netsignalpeptide.de. The signal peptide contains characteristics that facilitate its recognition and interaction with the Sec machinery wikipedia.orgsignalpeptide.de. Following translocation across the inner membrane via the Sec translocon, the signal peptide is cleaved off by a signal peptidase, releasing the mature FlgI protein into the periplasmic space mdpi.comnih.govcaister.comwikipedia.org. Signal peptide cleavage sites often follow specific sequence rules, although variations can occur, potentially leading to heterogeneity in the mature protein's N-terminus researchgate.netresearchgate.netbiorxiv.org.
Translocation to the Periplasmic Space
The Sec-dependent translocation process moves the FlgI polypeptide chain from the cytoplasm across the inner membrane into the periplasmic space mdpi.comnih.govnih.gov. This translocation occurs through the protein-conducting channel formed by the SecYEG complex umd.eduwikipedia.org. For efficient translocation, the precursor protein must be maintained in a relatively unfolded state embopress.orgnih.gov. Once in the periplasm, the mature this compound is released from the translocon and the cleaved signal peptide caister.comwikipedia.org. The periplasmic space is a distinct compartment between the inner and outer membranes in Gram-negative bacteria, housing many proteins involved in various cellular functions, including flagellar assembly nih.govijcmas.com.
Periplasmic Targeting and Assembly Competence
Upon reaching the periplasmic space, FlgI must be targeted to the site of flagellar assembly and attain an assembly-competent conformation mdpi.comnih.govoup.com. FlgI is a periplasmic protein that assembles into the P-ring, which is located around the flagellar rod within the peptidoglycan layer mdpi.comnih.gov. The assembly of the P-ring requires the assistance of chaperone proteins. FlgA, a periplasmic chaperone, is known to assist in the assembly of FlgI into the P-ring mdpi.comnih.govijcmas.com. This assistance likely involves helping FlgI monomers fold correctly and facilitating their polymerization into the ring structure nih.govoup.comijcmas.com. Maintaining proteins in a folded or assembly-competent state within the periplasm can be crucial for their function and to prevent degradation by periplasmic proteases nih.govoup.comresearchgate.net.
Co-translational and Post-translational Aspects of flgI Maturation
Protein maturation can involve events that occur both during (co-translational) and after (post-translational) translation nih.govmdpi.comthermofisher.comslideshare.net. For flgI, the initial targeting to the Sec pathway can occur co-translationally via SRP or post-translationally with the help of chaperones umd.eduresearchgate.netnih.gov. Once translocated into the periplasm, post-translational modifications and folding events are critical for FlgI maturation and assembly. One significant post-translational event is the formation of an intramolecular disulfide bond in FlgI, which is facilitated by the periplasmic disulfide bond-forming (Dsb) system nih.govoup.com. While initially thought to be essential for P-ring assembly in Escherichia coli, research suggests that this disulfide bond is important for protecting FlgI from degradation in the periplasmic space, thereby allowing for efficient self-assembly into the P-ring nih.gov. Studies on Cys-eliminated FlgI variants have shown that while they can still form a P-ring when overproduced, their mature forms are present at lower levels and are more susceptible to degradation compared to wild-type FlgI nih.gov. This highlights the role of the disulfide bond in maintaining FlgI stability in the periplasm.
Data on the effect of disulfide bond formation on FlgI levels in E. coli ΔdsbB strain:
| Strain | Condition | Mature FlgI Level | Precursor FlgI Level | Motility |
| Wild-type | Normal | High | Unchanged | Motile |
| ΔdsbB | Normal | Relatively low | Unchanged | Nonmotile |
| ΔdsbB | + l-cystine | Elevated | Unchanged | Suppressed motility defect by overproduction of wild-type FlgI |
| Cys-eliminated FlgI variants | Normal | Significantly lower | Unchanged | Complemented flagellation defect when overproduced |
Based on research findings nih.gov.
Evolutionary Conservation and Comparative Genomics of Flgi Protein
Interspecies Homology and Amino Acid Sequence Conservation Analysis
Analysis of flgI protein sequences across various bacterial species reveals significant interspecies homology and conserved regions. Multiple sequence alignments have shown that the amino acid sequences of FlgI are generally well conserved among diverse bacteria. researchgate.net Notably, the N-terminal region of FlgI exhibits particularly high conservation. researchgate.net For instance, the N-terminal region of Helicobacter pylori FlgI shares 55% identity and 75% similarity with that of Escherichia coli FlgI, and both are rich in glycine (B1666218) and proline residues, suggesting potential roles in protein stability or interactions with other flagellar proteins. researchgate.net A study comparing Caulobacter crescentus FlgI to Salmonella typhimurium FlgI found a remarkable 44% identity in their predicted polypeptide sequences. nih.gov
Phylogenetic Relationships of flgI Homologs
Phylogenetic analysis of flgI homologs contributes to understanding the evolutionary history of the bacterial flagellum. The distribution of flagellar proteins, including FlgI, among different bacterial phyla suggests an ancient origin for the core set of structural flagellar genes, predating the divergence of major bacterial lineages. nih.govresearchgate.net While a core set of flagellar genes is widely distributed, the presence of genes like flgI is not universal across all flagellated species. nih.gov
Phylogenetic trees constructed using flagellar core genes, including flgI, generally show congruence with organismal phylogeny, indicating that these genes have largely followed a common evolutionary history in bacteria since their origin. researchgate.net However, variations in gene content and sequence can reflect the diverse evolutionary paths and adaptations of different bacterial groups. nih.govfrontiersin.org
Divergence of this compound in Specific Bacterial Lineages (e.g., Spirochetes)
While flgI is broadly distributed among flagellated bacteria, it is notably absent or not essential in certain lineages, such as Spirochetes and Firmicutes. nih.govmdpi.com This absence is linked to differences in cell envelope structure. FlgI is a component of the P-ring, which is typically embedded in the peptidoglycan layer of the cell envelope and, along with the L-ring (formed by FlgH), acts as a bearing for the flagellar rod as it passes through the outer membrane in Gram-negative bacteria. mdpi.comnih.govuniprot.orgresearchgate.net
Firmicutes, being Gram-positive bacteria, lack an outer membrane, rendering the L- and P-rings unnecessary for flagellar function. nih.govmdpi.com Spirochetes possess a unique periplasmic flagellum located within the outer membrane, and their flagellar structure and protein composition exhibit distinct features compared to the external flagella of other bacteria. nih.govmdpi.comresearchgate.net The absence of flgI in these lineages highlights how the evolution of cellular structure and flagellar localization has driven the divergence or loss of specific flagellar components. nih.govresearchgate.net
Functional Conservation of flgI in Motility Across Diverse Bacteria
Despite the divergence observed in certain lineages, the fundamental function of FlgI as a component of the flagellar basal body P-ring is largely conserved among bacteria that possess this structure. The P-ring, formed by multiple copies of FlgI, is essential for the proper assembly and function of the flagellar motor, providing structural support to the rotating rod as it traverses the peptidoglycan layer. mdpi.comnih.govuniprot.orgresearchgate.net
Studies in various bacteria have demonstrated the importance of FlgI for motility. Mutations in the flgI gene can lead to defects in flagellar assembly and a consequent loss or reduction of motility. nih.govfrontiersin.org For example, flgI mutations in Caulobacter crescentus affect the synthesis of flagellin (B1172586) and hook proteins, suggesting a role for basal body assembly, including the P-ring, in regulating flagellar gene expression. nih.gov In Brucella melitensis, although traditionally considered non-motile, flagellar genes including flgI are present, and mutations in flgI have been shown to attenuate virulence, potentially linked to residual motility or other functions of flagellar components in host interaction. frontiersin.org The conserved presence and function of FlgI in diverse motile bacteria underscore its essential role in the flagellar machinery.
Advanced Experimental Methodologies for Flgi Protein Research
High-Resolution Structural Determination Techniques
Determining the high-resolution structure of proteins, either in isolation or within larger complexes, is fundamental to understanding their function. For the FlgI protein, which is part of a large, multi-component structure, a combination of techniques is often necessary to gain comprehensive structural information.
Cryo-Electron Tomography (Cryo-ET) for Cellular Localization and Contextual Structure
Cryo-Electron Tomography (Cryo-ET) is a powerful three-dimensional imaging technique that allows for the visualization of biological structures within their native cellular context at sub-nanometer resolution. systemsbiology.netgenecards.org This method involves rapidly freezing intact cells or cellular components to preserve their near-native state, collecting a series of 2D images as the sample is tilted, and computationally reconstructing these images into a 3D tomogram. systemsbiology.netuniprot.org
Cryo-ET has been instrumental in studying the bacterial flagellar motor and basal body in situ, providing detailed views of the complex arrangement of its components within the bacterial envelope. uniprot.orguniprot.org Specifically, Cryo-ET has been used to determine the location of the this compound within the flagellar motor. Studies utilizing Borrelia burgdorferi flagellar motors and analyzing flgI transposon mutants have shown that the absence of FlgI results in the lack of a torus-shaped structure attached to the flagellar rod, thereby establishing FlgI's structural location as the P-ring. uniprot.orguniprot.org This technique allows researchers to visualize the P-ring's position relative to other basal body components and the surrounding cellular layers like the peptidoglycan. uniprot.orggenome.jp While the resolution of Cryo-ET can vary, recent advancements in subtomogram averaging methods applied to Cryo-ET data have enabled the visualization of cellular structures to near-atomic resolutions. genecards.org
Cryo-Electron Microscopy (Cryo-EM) for Intact Basal Body and Sub-complex Analysis
Cryo-Electron Microscopy (Cryo-EM), particularly single-particle analysis (SPA), is a widely used technique for determining the high-resolution structures of purified proteins and protein complexes. genecards.orgresearchgate.netgenome.jp Unlike Cryo-ET which focuses on in situ structures, Cryo-EM is often applied to isolated basal bodies or sub-complexes containing FlgI.
Cryo-EM has enabled the determination of high-resolution structures of the intact bacterial flagellar basal body from organisms like Salmonella enterica. genome.jp These structures, sometimes reaching resolutions between 2.2 and 3.7 Å, reveal molecular details of how various protein molecules, including FlgI as part of the LP-ring, assemble. genome.jp Analysis of Cryo-EM maps of the basal body or its sub-complexes containing the P-ring allows for the visualization of the arrangement of FlgI subunits and their interactions with other components like the flagellar rod and the L-ring (composed of FlgH). genome.jp This provides detailed structural information about the P-ring's architecture and its role in anchoring the flagellar rod to the peptidoglycan layer. genome.jpontosight.ai
X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy for Isolated Domains
X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy are two primary techniques for determining the atomic structures of proteins at high resolution. genome.jpontosight.aiidentifiers.org While Cryo-EM is powerful for large complexes, X-ray crystallography and NMR are often applied to smaller, isolated protein domains or subunits. genome.jpontosight.ai
X-ray crystallography requires the protein to be crystallized, and the diffraction pattern produced by X-rays passing through the crystal is used to determine the electron density map and subsequently the atomic structure. genome.jpontosight.aiidentifiers.org NMR spectroscopy, on the other hand, provides structural information about proteins in solution by analyzing the magnetic properties of atomic nuclei. genome.jp NMR is particularly useful for studying the dynamics and conformational changes of proteins or isolated domains. genome.jp
For a large, multi-domain protein like FlgI, or for studying specific interactions, X-ray crystallography or NMR spectroscopy might be used to determine the high-resolution structure of individual domains or complexes of FlgI with interacting partners, if these can be isolated and prepared appropriately. genome.jp Although direct high-resolution structures of full-length FlgI from these methods were not prominently found in the search results, these techniques are standard tools in structural biology for obtaining atomic-level details of protein segments or smaller protein complexes, which can complement lower-resolution structures obtained from Cryo-EM or Cryo-ET. The combination of NMR and X-ray crystallography can offer unique advantages in elucidating the structures of complicated protein assemblies.
Molecular Imaging and Localization Techniques
Beyond determining high-resolution structures, understanding the precise location and dynamics of the this compound within the bacterial cell is crucial for comprehending its function. Molecular imaging and localization techniques provide the means to visualize the distribution of FlgI.
Immuno-Electron Microscopy
Immuno-Electron Microscopy (Immuno-EM) is a technique that combines the specificity of antibodies with the high spatial resolution of electron microscopy to localize specific proteins within cells or tissues. This method typically involves using antibodies that specifically bind to the target protein (FlgI in this case), and these antibodies are then labeled with electron-dense markers, such as colloidal gold particles, which are visible under the electron microscope.
Immuno-EM can be performed on thin sections of cells or isolated cellular structures like the bacterial flagellar basal body. By visualizing the location of the gold particles, researchers can determine the precise subcellular localization of the this compound. This technique can provide valuable information about where FlgI is assembled and where it resides within the peptidoglycan layer as part of the P-ring, complementing the structural information obtained from Cryo-EM and Cryo-ET. uniprot.orggenome.jpontosight.ai Different sized gold particles can be used for double or triple labeling to visualize the relative localization of multiple proteins simultaneously.
Fluorescence Microscopy with Protein Fusions
Fluorescence Microscopy, particularly when combined with fluorescent protein fusions, is a widely used technique for visualizing the localization and dynamics of proteins in living or fixed cells. This involves genetically fusing the gene encoding the protein of interest (FlgI) to the gene encoding a fluorescent protein, such as Green Fluorescent Protein (GFP) or its variants. The resulting fusion protein is then expressed in the bacterial cells.
Genetic Engineering Approaches
Genetic engineering techniques are fundamental to understanding the in vivo function of FlgI by manipulating its gene (flgI) and observing the resulting phenotypic changes.
Gene Deletion and Insertion Mutagenesis
Gene deletion and insertion mutagenesis are widely used to investigate the necessity of flgI for flagellar assembly and motility. Deletion of the flgI gene typically results in non-motile phenotypes, highlighting its essential role in flagellar structure and function.
Insertion mutagenesis involves the insertion of a DNA sequence into the flgI gene, disrupting its coding sequence and often leading to a loss of function. Studies in Bartonella bacilliformis, for instance, have utilized transposon-based insertion mutagenesis to disrupt the flgI gene, confirming that such disruption results in a non-motile mutant strain. wikipedia.orgnih.gov This demonstrates the critical contribution of FlgI to motility in this organism. Targeted chromosomal mutagenesis techniques, such as those using λ-Red recombination systems, allow for precise modifications to the flgI gene, enabling the study of specific regions or residues. nih.gov
Insertional mutagenesis can also be employed to create fluorescent protein fusions within the target protein, allowing for the study of protein localization and dynamics in vivo. A simple and broadly applicable method has been developed for random insertion of fluorescent protein open reading frames into target genes on a plasmid, which can be applied to flgI to generate libraries of fusion proteins for functional and localization studies. acs.org
Reporter Gene Fusion Assays for Expression Analysis
Reporter gene fusion assays are valuable tools for studying the transcriptional regulation and expression patterns of the flgI gene. This technique involves fusing the promoter region of flgI to a reporter gene, such as those encoding fluorescent proteins like Green Fluorescent Protein (GFP) or enzymes like β-galactosidase.
By introducing this construct into bacteria, the expression level of the reporter gene, and thus the activity of the flgI promoter, can be easily monitored through fluorescence microscopy or enzymatic assays. This allows researchers to determine when, where, and under what conditions flgI is expressed, providing insights into the regulatory networks controlling flagellar assembly. While specific studies on flgI expression using reporter fusions were not detailed in the search results, the methodology is well-established for studying gene expression in various bacteria, including other flagellar genes. For example, GFP has been successfully used as a reporter in Legionella pneumophila to analyze gene expression driven by specific promoters.
Biophysical and Biochemical Characterization
Biophysical and biochemical methods are essential for understanding the intrinsic properties of the this compound, including its stability, folding, and interactions with other flagellar components.
Protein Stability and Folding Assays
Assessing the stability and folding of FlgI is crucial for understanding how it maintains its structure within the peptidoglycan layer and interacts with other proteins during P-ring assembly. Techniques such as fluorescence thermal shift assays (Differential Scanning Fluorimetry - DSF) and mass spectrometry-based methods are employed for this purpose.
DSF monitors the unfolding of a protein as temperature increases, typically by using a fluorescent dye that binds to hydrophobic regions exposed during unfolding. The melting temperature (Tm) provides a measure of protein stability. Mass spectrometry-based approaches, such as the Iodination Protein Stability Assay (IPSA) or Fast parallel proteolysis (FASTpp), can quantify protein folding stability by tracking changes in solvent accessibility or protease susceptibility under denaturing conditions. These methods can provide high-resolution information on the stability of different regions within a protein.
Research on cysteine-substituted FlgI variants in Escherichia coli has provided insights into residues important for FlgI stability and function. Analysis of these variants by immunoblot revealed that substitutions at certain positions significantly decreased the cellular amounts of FlgI, suggesting reduced protein stability or impaired assembly that leads to degradation.
| FlgI Variant (E. coli) | Effect on Cellular Amount | Effect on Motility |
|---|---|---|
| Wild-type | Normal | Wild-type |
| G21C | Decreased | Completely disrupted |
| (Other decreased variants) | Significantly decreased | Reduced |
| (Most other variants) | Normal | Nearly wild-type |
Table 1: Effects of Cysteine Substitutions on this compound Amount and Cell Motility in E. coli.
In Vitro Assembly Reconstitution
In vitro reconstitution experiments aim to mimic the complex process of flagellar assembly outside the cellular environment, allowing for controlled investigation of individual components like FlgI and their contributions to the formation of larger structures like the P-ring. While the provided search results primarily discuss the in vitro reconstitution of flagellar filaments onto hooks or the type III secretion system, the principles are applicable to P-ring assembly.
These studies typically involve purifying the individual protein components and mixing them under controlled conditions to observe their assembly into higher-order structures. For FlgI, this would involve purifying recombinant this compound and potentially other P-ring components (if known) and investigating their ability to self-assemble or co-assemble into ring-like structures. Factors such as protein concentration, buffer conditions, and the presence of other flagellar proteins or chaperones can be varied to understand the requirements for efficient P-ring formation. In vitro systems for reconstituting flagellar components have been successful in reproducing aspects of flagellar assembly and protein transport.
Quantitative Interaction Studies (e.g., Mass Spectrometry, Cross-linking)
Understanding how FlgI interacts with itself (for P-ring formation) and with other flagellar proteins is critical for deciphering the mechanism of flagellar assembly. Quantitative interaction studies employing techniques like mass spectrometry and chemical cross-linking provide valuable data on protein-protein interactions.
Mass spectrometry can be used to identify proteins that interact with FlgI. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) allow for the isolation of FlgI and its binding partners from cell lysates, followed by identification of the interacting proteins by mass analysis of their peptides. Native mass spectrometry can be used to study intact protein complexes, providing information on the stoichiometry of interactions.
Chemical cross-linking involves using bifunctional reagents to covalently link proteins that are in close proximity. After cross-linking, the proteins are typically digested into peptides, and mass spectrometry is used to identify the cross-linked peptides. The identified cross-links provide distance constraints between residues, which can be used to infer the interaction interfaces between proteins or the folding of a single protein. This approach is powerful for studying transient or weak interactions. While specific cross-linking studies on FlgI were not detailed, this methodology has been applied to study interactions in other protein systems and could be similarly applied to FlgI and its partners in the flagellar basal body.
Quantitative interaction studies can also involve techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities and kinetics between purified FlgI and its interacting partners, providing quantitative data on the strength and nature of these interactions.
| Experimental Method | Information Gained | Application to FlgI Research |
| Gene Deletion Mutagenesis | Essentiality of the gene/protein | Confirming FlgI's requirement for motility and flagellar assembly. wikipedia.orgnih.gov |
| Insertion Mutagenesis | Effects of disruptions, protein localization | Studying functional domains, creating fluorescent fusions for in vivo tracking. acs.org |
| Reporter Gene Fusion Assays | Gene expression levels and regulation | Determining when and where flgI is expressed. |
| Protein Stability Assays | Protein folding and thermal stability | Assessing the stability of FlgI variants and the impact of mutations. |
| In Vitro Assembly Reconstitution | Requirements and steps for complex formation | Investigating the self-assembly of FlgI into the P-ring and its interaction with other components. |
| Mass Spectrometry (Interactions) | Identification of interacting proteins, stoichiometry | Identifying FlgI binding partners and the composition of complexes involving FlgI. |
| Cross-linking Mass Spectrometry | Proximity information, interaction interfaces | Mapping interaction sites between FlgI and other proteins, studying FlgI conformation. |
Broader Biological Implications of Flgi Research
Contribution to Bacterial Motility and Chemotaxis
Bacterial motility, often mediated by flagella, is crucial for bacteria to navigate diverse environments, seek nutrients, and colonize ecological niches or host tissues. The flgI protein is indispensable for the proper functioning of the flagellum and, consequently, for bacterial motility and chemotaxis.
The bacterial flagellum is a sophisticated rotary motor embedded in the cell envelope. The basal body, which anchors the flagellum to the cell, consists of several ring structures. FlgI forms the P-ring, situated within the peptidoglycan layer. uniprot.orgontosight.aiuniprot.orgnih.govnih.govmdpi.comembopress.orgnih.govfrontiersin.org This ring, along with the L-ring formed by the FlgH protein in the outer membrane, acts as a crucial bushing, allowing the central rod of the flagellum to rotate smoothly through the cell envelope. uniprot.orgnih.govnih.govmdpi.comembopress.orgfrontiersin.org The absence or dysfunction of FlgI leads to defects in flagellar assembly and results in non-motile phenotypes. ontosight.aiasm.orgnih.govasm.orgresearchgate.net
Chemotaxis, the directed movement of bacteria in response to chemical gradients, relies heavily on the flagellar motor's ability to switch rotation direction. While FlgI is primarily a structural component of the basal body, its essential role in flagellar assembly and function means that disruptions to FlgI directly impact a bacterium's capacity for chemotactic responses. mdpi.comfrontiersin.orgethz.chjst.go.jp Studies have shown that factors influencing flagellar synthesis, which includes the production and assembly of FlgI, can affect bacterial motility and chemotaxis. frontiersin.org
Detailed research findings highlight the importance of FlgI integrity for motility. For example, studies in Escherichia coli have investigated the role of an intramolecular disulfide bond in FlgI. While a FlgI variant lacking this disulfide bond could still form a P-ring and restore motility when overproduced, the disulfide bond was found to be important for the protein's stability and resistance to degradation in the periplasmic space. asm.orgnih.govresearchgate.net This suggests that proper folding and stability of FlgI are critical for efficient flagellar assembly and sustained motility.
Roles in Bacterial Physiology Beyond Motility (e.g., Potential Effector Functions)
While the primary characterized role of FlgI is within the flagellar apparatus, emerging research suggests potential functions beyond motility, particularly in the context of host-pathogen interactions. In certain bacterial species, flagellar components, including proteins like FlgI, can function as effector proteins or contribute to non-flagellar processes.
Notably, in Candidatus Liberibacter asiaticus (CLas), the bacterium responsible for citrus Huanglongbing disease, FlgI has been identified as a potential Sec-dependent effector protein. researchgate.netresearchgate.netmdpi.comnih.gov Unlike its structural role in motility flagella, CLas FlgI appears to be secreted and capable of influencing host plant cells. Experimental results indicate that CLas FlgI can induce callose deposition and cell necrosis in Nicotiana benthamiana, a model plant. researchgate.netresearchgate.netmdpi.com This suggests that in the context of CLas, FlgI may act as a virulence factor that directly interacts with host cellular processes, contributing to disease development. researchgate.netmdpi.comnih.gov
The identification of FlgI as a potential effector in CLas highlights the diverse functional potential of proteins initially characterized within conserved cellular structures like the flagellum. This expands the understanding of FlgI's biological implications beyond its canonical role in motility and points towards potential moonlighting functions or adaptations in specific bacterial pathogens.
Insights into Supramolecular Protein Complex Assembly and Biogenesis
The bacterial flagellum is a prime example of a complex supramolecular protein assembly, and studies on FlgI have provided valuable insights into the principles governing the construction of such intricate structures. The assembly of the flagellar basal body, including the P-ring formed by FlgI, is a highly ordered and stepwise process. nih.govmdpi.comembopress.orgCurrent time information in San Francisco, CA, US.genome.jp
FlgI, a periplasmic protein, must be translocated across the inner membrane and correctly folded and assembled within the periplasmic space to form the P-ring around the growing flagellar rod. nih.govasm.org The assembly of the P-ring requires the assistance of a dedicated chaperone protein, FlgA, which is essential for the proper formation of the P-ring structure by facilitating the assembly of FlgI monomers. nih.govasm.orgebi.ac.uk Mutations affecting FlgA or FlgI can disrupt P-ring assembly, halting flagellar construction at an early stage. asm.org
The requirement for disulfide bond formation in E. coli FlgI, catalyzed by the Dsb system (specifically DsbA and DsbB), underscores the importance of post-translational modifications for the stability and efficient assembly of periplasmic flagellar components. nih.govasm.orgnih.govresearchgate.netnih.gov While not absolutely essential for assembly under certain conditions, the disulfide bond contributes to the robustness of the this compound, ensuring sufficient levels are available for incorporation into the growing P-ring. asm.orgnih.govresearchgate.net
Research on FlgI and its interaction with other flagellar proteins like FlgA contributes to a broader understanding of how bacteria coordinate the synthesis, export, folding, and assembly of numerous protein subunits to build large, functional cellular machines. mdpi.comembopress.orgCurrent time information in San Francisco, CA, US.genome.jpuc.edu This knowledge is transferable to understanding the biogenesis of other complex bacterial structures, including secretion systems that share evolutionary origins with the flagellum. nih.gov
Understanding of Bacterial Virulence Mechanisms at a Molecular Level
Bacterial motility and flagellar components are often implicated in the virulence of pathogenic bacteria. The ability to move allows pathogens to reach infection sites, disseminate within a host, and evade immune responses. Since FlgI is essential for flagellar function, it indirectly contributes to the virulence of many motile bacterial pathogens. asm.orgfrontiersin.org
In several Gram-negative pathogens, functional flagella, and thus intact FlgI, are required for full virulence. For instance, studies in Brucella abortus have shown that mutations in flagellar structural proteins, including FlgI, can affect the bacterium's ability to survive intracellularly during the infection process in mice. frontiersin.org Similarly, the requirement for disulfide bond formation in FlgI by the Dsb system, which is also involved in the biogenesis of other virulence factors like fimbriae and components of type III secretion systems, links FlgI to broader bacterial strategies for host colonization and manipulation. researchgate.netnih.gov
Future Directions and Unresolved Questions in Flgi Research
Elucidation of Atomic-Level Assembly Dynamics of the P-Ring and LP-Ring Complex
Future research aims to clarify the structural changes in FlgA and FlgI during their interaction and the subsequent assembly of the P-ring. Further structural approaches are needed to reveal the dynamics following the formation of the FlgA-FlgI complex. nih.gov Specific residues in FlgI, such as the highly conserved Lys-63 and Lys-95, are known to be critical for P-ring formation, likely interacting with the negatively charged surface of the rod. mdpi.comnih.govresearchgate.net The precise timing and spatial coordination of FlgI assembly relative to the growing rod structure and the peptidoglycan layer also require further investigation. The interaction between FlgI and FlgH during LP-ring formation, particularly how FlgH assembly around the rod requires interaction with FlgI, is another area needing detailed mechanistic understanding. nih.govbiorxiv.orgresearchgate.net
Data regarding the known structural components and interactions involved in LP-ring assembly highlight the complexity of this process:
| Component | Location | Interacts with... | Known Role in Assembly | Unresolved Questions |
| FlgI (P-ring) | Periplasm, PG layer | FlgA, FlgH, Rod (FlgG) | Forms P-ring, interacts with PG, required for L-ring assembly mdpi.comnih.govbiorxiv.orgresearchgate.net | Atomic-level polymerization dynamics, interaction with FlgA, release mechanism from FlgA, precise interaction with PG. nih.govnih.gov |
| FlgA (Chaperone) | Periplasm | FlgI | Assists FlgI assembly into P-ring nih.govnih.govnih.gov | Mechanism of FlgI stabilization, polymerization, localization, and release. nih.gov |
| FlgH (L-ring) | Outer Membrane | FlgI | Forms L-ring, interacts with FlgI to form LP-ring mdpi.comnih.govbiorxiv.org | Detailed interaction mechanism with FlgI during assembly. nih.govbiorxiv.orgresearchgate.net |
| FlgG (Distal Rod) | Periplasm | FlgI | Forms distal rod, interacts with FlgI nih.govresearchgate.net | Specific residue interactions influencing P-ring formation. researchgate.net |
Comprehensive Mapping of Dynamic Protein-Protein Interactions of flgI In Vivo
Mapping these interactions comprehensively in vivo presents significant technical challenges. libretexts.orgnih.gov Traditional methods like yeast two-hybrid or affinity purification coupled with mass spectrometry have been used to study PPIs, but capturing the dynamic and potentially weak interactions occurring during flagellar assembly requires advanced techniques. libretexts.orgnih.govresearchgate.net Future research will leverage techniques such as in vivo cross-linking coupled with mass spectrometry, proximity-labeling methods, and advanced imaging techniques to identify and characterize FlgI interactors throughout the flagellar assembly process. researchgate.netnih.gov
Furthermore, investigating how these interactions change in response to cellular signals or environmental conditions is essential. The dynamic remodeling of protein complexes is a feature observed in many biological machines, and understanding these dynamics for FlgI and its partners will provide deeper insights into flagellar regulation. researchgate.netresearchgate.net Unresolved questions include identifying potential regulatory proteins that interact with FlgI and how these interactions influence P-ring stability or assembly timing.
Integration of flgI Function with Broader Cellular Signaling and Regulatory Pathways
The assembly and function of the bacterial flagellum, including the formation of the LP-ring involving FlgI, are tightly regulated processes integrated with various cellular signaling and regulatory pathways. researchgate.netnih.govopen.eduroyalsocietypublishing.org While the hierarchical expression of flagellar genes is well-known, the specific signals and pathways that influence FlgI synthesis, localization, and assembly into the P-ring require further elucidation.
Future research aims to integrate FlgI's role into the broader context of cellular signaling networks. This includes investigating how signals related to cell cycle progression, environmental cues (such as nutrient availability or viscosity), and stress responses might impact FlgI production or the efficiency of LP-ring assembly. royalsocietypublishing.orgnih.gov For instance, in Caulobacter crescentus, flgI mutations affect flagellin (B1172586) and hook protein synthesis, suggesting a role for basal body assembly, including the P-ring, in regulating flagellar gene expression. nih.gov
Unresolved questions include identifying the specific signaling molecules and regulatory proteins that directly or indirectly influence FlgI. Research could explore potential post-translational modifications of FlgI, such as phosphorylation or disulfide bond formation, and how these modifications are controlled by cellular signaling pathways and affect FlgI function or interactions. oup.comlibretexts.org Understanding these connections is crucial for a complete picture of flagellar biogenesis regulation.
Exploration of flgI Role in Atypical or Variably Structured Flagellar Systems
While the canonical flagellar structure in model organisms like Escherichia coli and Salmonella enterica is well-studied, many bacteria possess atypical or variably structured flagellar systems. nih.govpnas.org These can include flagella with different numbers or arrangements of rings, or those expressed under specific environmental conditions. nih.govpnas.org The role of FlgI in such diverse systems, and how its structure and function might be adapted, represents an important area for future exploration.
For example, some bacteria have secondary flagellar systems induced under specific conditions like high viscosity or on surfaces. nih.govpnas.org Investigating the composition and assembly of the P-ring (or its equivalent) in these secondary systems and comparing the properties of FlgI in these contexts to those in canonical systems could reveal novel aspects of FlgI function and adaptation.
Furthermore, in some pathogenic bacteria with atypical flagella, flagellar proteins like FlgI might have roles beyond motility, potentially acting as virulence factors or interacting with host cells. frontiersin.orgnih.govmdpi.com Recent research on Candidatus Liberibacter asiaticus, the bacterium causing citrus Huanglongbing, identified FlgI as a Sec-dependent effector that can induce callose deposition and cell necrosis in plants, suggesting a role in pathogenicity independent of flagellar motility in this non-motile bacterium. mdpi.comresearchgate.net Exploring the function of FlgI in such non-canonical roles and in bacteria with significantly different cell envelope structures presents exciting future research avenues.
Unresolved questions include determining if a flgI homolog is present and functional in all bacteria with flagella or flagellar-like structures, and how variations in FlgI sequence or structure correlate with differences in flagellar architecture or alternative functions.
Q & A
What is the structural and functional role of FlgI in the bacterial flagellar basal body?
FlgI is a core component of the P-ring, a periplasmic substructure of the flagellar basal body in Gram-negative bacteria like Salmonella. The P-ring connects the flagellar rod to the peptidoglycan layer, stabilizing the basal body and enabling efficient torque transmission during motor rotation . Methodologically, structural insights are derived from electron microscopy of purified flagella and genetic complementation assays. For example, flgA mutants fail to form P-rings unless FlgI is overexpressed, confirming its structural indispensability .
How can researchers experimentally detect and quantify FlgI protein levels in Salmonella?
FlgI detection typically involves Western blotting with anti-FlgI antibodies. For quantification, SDS-PAGE followed by immunoblotting is used, as demonstrated in studies where FlgI levels increased proportionally with IPTG induction in flgA mutants . Pulse-chase experiments further distinguish between precursor and mature forms of FlgI, revealing its stability in the presence of FlgA .
What experimental strategies resolve contradictions in FlgI’s role when FlgA is absent?
Early studies assumed FlgA was a structural component of the P-ring, but its absence in purified flagella suggested a non-structural role . To resolve this, researchers overexpressed FlgI in flgA mutants and observed restored motility and P-ring assembly via electron microscopy . This demonstrated FlgA’s auxiliary role in FlgI polymerization, not structural incorporation.
How do FlgI and FlgA interact during P-ring assembly, and what methods validate this interaction?
FlgA acts as a periplasmic chaperone, stabilizing FlgI and facilitating its polymerization. Far-Western blotting using His-/FLAG-tagged proteins confirmed direct FlgA-FlgI binding . Co-expression experiments showed FlgA’s instability in isolation but stability when co-expressed with FlgI, suggesting in vivo complex formation . These methods are critical for studying transient protein interactions in periplasmic spaces.
What transcriptional regulatory mechanisms control flgI expression in Salmonella?
flgI is regulated by σ⁵⁴-dependent promoters and requires FlbD, a transcription factor binding to ftr sequences upstream of the gene . In vitro transcription assays using plasmids carrying flgI promoters (e.g., pAKC30) revealed low transcriptional efficiency compared to other flagellar genes, suggesting additional regulatory checkpoints . Chromatin immunoprecipitation (ChIP) or electrophoretic mobility shift assays (EMSAs) can further map DNA-protein interactions.
What challenges arise in studying FlgI orthologs in non-Salmonella species?
FlgI homologs (e.g., HP0246 in Helicobacter pylori) often diverge in sequence and regulatory contexts . Comparative studies require phylogenetic analysis to identify conserved domains and in situ hybridization or CRISPR knockouts to assess functional conservation. For example, H. pylori FlgI may lack FlgA homologs, implying alternative assembly mechanisms .
How can researchers model FlgI polymerization dynamics in vitro?
Reconstituting P-rings in vitro involves purifying FlgI and FlgA under periplasmic-like conditions (e.g., redox buffer for disulfide bond formation). Size-exclusion chromatography and cross-linking mass spectrometry track oligomerization states. A 2020 study proposed that FlgA catalyzes FlgI’s transition from monomers to ring-shaped polymers, a hypothesis testable via atomic force microscopy (AFM) .
What computational tools predict FlgI interaction networks or structural motifs?
The Proteins API (EMBL-EBI) retrieves FlgI sequences, domains, and interaction partners across species . Tools like AlphaFold predict FlgI’s β-helical structure, while molecular dynamics simulations model its interaction with FlgA’s TPR (tetratricopeptide repeat) domains .
Table 1: Key Experimental Findings on FlgI
How should researchers design experiments to distinguish FlgI’s roles in assembly vs. structural stability?
Conditional knockouts : Use inducible promoters (e.g., araBAD) to deplete FlgI post-assembly and monitor flagellar integrity via TEM .
FRAP (Fluorescence Recovery After Photobleaching) : Tag FlgI with GFP to assess mobility in assembled vs. disassembled P-rings .
Biochemical fractionation : Isolate periplasmic vs. cytoplasmic FlgI to map localization during assembly stages .
What ethical and reporting standards apply to FlgI-related studies?
Adhere to NIH guidelines for reporting preclinical data (e.g., flagellar purification protocols, genetic modification details) . For structural studies, deposit EM/AFM data in public repositories (EMDB, PDB). Always disclose IPTG concentrations, antibody sources, and Salmonella strain backgrounds to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
